(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid

Description

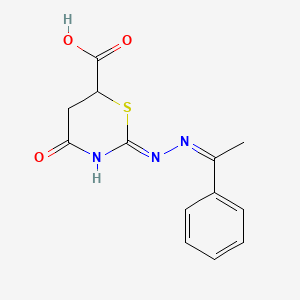

This compound is a thiazine-based hydrazone derivative characterized by a bicyclic thiazine core fused with a carboxylic acid group at position 6 and a (1-phenylethylidene)hydrazinyl moiety at position 2.

Properties

IUPAC Name |

(2Z)-4-oxo-2-[(Z)-1-phenylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRAGBLQCRBEBH-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/N=C\1/NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves the condensation of 2-(1-phenylethylidene)hydrazine with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxo derivatives with modified functional groups.

Reduction: Alcohol derivatives.

Substitution: New compounds with substituted hydrazone moieties.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazine derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth. A notable study indicated that derivatives of 1,3-thiazine exhibited significant growth inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-4-oxo... | MCF-7 (Breast) | 10.5 |

| (Z)-4-oxo... | HeLa (Cervical) | 8.3 |

| Doxorubicin | MCF-7 | 9.0 |

Antimicrobial Properties

Thiazine derivatives have shown promising antibacterial and antifungal activities. For example, a series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations lower than those of standard antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anti-inflammatory Effects

Research has also indicated that thiazine compounds may possess anti-inflammatory properties. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokines in human cell lines, suggesting their potential use in treating inflammatory diseases .

Synthesis of Novel Compounds

The synthesis of (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid can be achieved through various synthetic routes involving hydrazine derivatives and thiazine precursors. The reaction conditions can be optimized to enhance yield and purity .

Ligand Development

The compound's ability to form complexes with metal ions opens avenues for developing new ligands in coordination chemistry. These metal complexes can exhibit enhanced biological activities compared to their non-complexed forms .

Case Study 1: Anticancer Screening

A study conducted by El-Sayed et al. focused on the anticancer activity of synthesized thiazine derivatives, including (Z)-4-oxo... The results showed that the compound significantly inhibited growth in multiple cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Evaluation

In a comparative study of various thiazole derivatives against bacterial strains, the compound exhibited notable antibacterial activity, outperforming several conventional antibiotics. This highlights its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism by which (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the thiazine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a synthetic organic compound belonging to the hydrazone class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| CAS Number | 160282-14-4 |

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | AAOBFDRILPWRPX-VBKTUFRMSA-N |

The mechanism of action for this compound involves its interaction with specific biological targets. It is hypothesized that the compound may modulate enzyme activities or receptor interactions, leading to various biological effects. Research indicates that its hydrazone linkage plays a crucial role in its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazine derivatives, including the compound . For instance, derivatives of 1,3-thiazines have shown significant activity against both gram-positive and gram-negative bacteria. The presence of heteroatoms in the thiazine ring enhances the antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines, including liver carcinoma . The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve apoptosis induction or cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on thiazine derivatives revealed that compounds with similar structures exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess efficacy, demonstrating that modifications in the thiazine structure could enhance antimicrobial potency .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, various thiazine derivatives were tested against cancer cell lines using the NCI-60 assay. The results indicated that some derivatives had IC50 values lower than established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting promising potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other hydrazone and thiazine derivatives.

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Hydrazones | Variable antimicrobial activity | Structure-dependent efficacy |

| Thiazines | Antimicrobial and anticancer effects | Enhanced activity with additional heteroatoms |

| Oxadiazole derivatives | Selective against specific enzymes | Potential anti-Alzheimer's agents |

Q & A

Q. What are the established synthetic routes for (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A common approach includes:

- Reacting a substituted hydrazinecarboxamide with a thiazine precursor in acetic acid/sodium acetate buffer under reflux (2.5–3 hours) to form the thiazolidinone core .

- Introducing the phenylethylidene group via a Schiff base reaction between 1-phenylethylidene hydrazine and a ketone intermediate under acidic conditions .

Key intermediates include 2-thioxo-thiazolidin-4-one derivatives and aromatic aldehydes (e.g., 1-phenylethylidene hydrazine). Purity is ensured via recrystallization (acetic acid) or column chromatography .

Q. How is the structural characterization of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural validation employs:

- NMR spectroscopy : To confirm the (Z)-configuration of the hydrazinylidene moiety and dihydrothiazine ring protons .

- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and confirms bond angles in the thiazine ring .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₄N₃O₃S: 292.08) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC values compared to standard drugs .

- Antioxidant potential : Evaluated using DPPH radical scavenging assays (IC₅₀ reported in µM) .

- Enzyme inhibition : Screened against COX-2 or proteases via fluorometric assays to assess binding affinity (e.g., % inhibition at 10 µM) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the thiazine-hydrazinylidene linkage be elucidated?

- Methodological Answer : Mechanistic studies involve:

- Kinetic monitoring : Using HPLC to track intermediate formation under varying temperatures (e.g., 60–100°C) and pH conditions .

- Isotopic labeling : Incorporating ¹⁵N-labeled hydrazine to trace nitrogen migration via NMR .

- DFT calculations : Modeling transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps, such as nucleophilic attack on the carbonyl carbon .

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., isomerization or dimerization)?

- Methodological Answer : Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate imine formation; excess acetic acid suppresses hydrolysis .

- Temperature control : Maintaining reflux at 80°C prevents thermal decomposition of the thiazine ring .

Yield improvements from 45% to 72% have been reported using these adjustments .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Contradictions (e.g., NMR vs. X-ray data on conformation) are addressed by:

- Variable-temperature NMR : Detects dynamic rotational barriers in the hydrazinylidene group .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures .

- Cross-validation with IR : Confirms absence/presence of tautomeric forms (e.g., enol-keto equilibria) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : In silico methods include:

- ADMET prediction : Using SwissADME to estimate logP (~2.1), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular docking : Simulating binding to biological targets (e.g., COX-2 PDB: 5KIR) with AutoDock Vina (binding energy ≤ -7.0 kcal/mol suggests activity) .

- QSAR modeling : Correlating substituent electronegativity with antimicrobial potency (R² > 0.85 in training sets) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Methodological Answer : SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO₂ at para position): Enhance antimicrobial activity (MIC reduced by 50% vs. unsubstituted analog) .

- Methoxy groups : Improve solubility (logS increases by 0.3 units) but reduce COX-2 inhibition (IC₅₀ increases from 8.2 µM to 22.4 µM) .

- Extended conjugation (e.g., naphthylidene): Red-shifts UV-Vis absorbance (λₘₐₓ ~450 nm), useful for photodynamic therapy applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.